Meloxicam Impurity C

Übersicht

Beschreibung

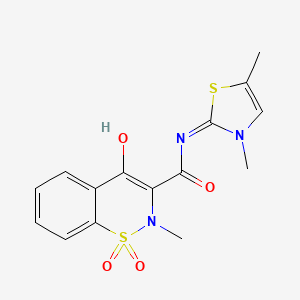

Meloxicam Impurity C, also known as N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is a chemical compound used as a reference standard in pharmaceutical research and quality control. It is an impurity associated with Meloxicam, a non-steroidal anti-inflammatory drug used to treat pain and inflammation in conditions such as arthritis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Meloxicam Impurity C involves several synthetic steps. One common method includes the reaction of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide with 3,5-dimethylthiazol-2-amine under specific conditions to yield the desired impurity. The reaction typically requires a solvent such as dimethylformamide and a catalyst like triethylamine.

Industrial Production Methods: In industrial settings, the production of this compound follows stringent protocols to ensure purity and consistency. The process involves large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like crystallization or chromatography to meet the required standards.

Analyse Chemischer Reaktionen

Types of Reactions: Meloxicam Impurity C undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Identification

Meloxicam Impurity C has the molecular formula and a molecular weight of 365.4 g/mol. It is classified as a pharmacopeial impurity and is included in various pharmacopoeias due to its relevance in drug quality control . Its structure includes a thiazole ring, which contributes to its pharmacological properties.

Scientific Research Applications

Recent studies have investigated the use of laser ablation techniques to produce nanoparticles of meloxicam, enhancing its solubility and bioavailability. The ablation process significantly improved the dissolution rates and anti-inflammatory properties of meloxicam particles compared to their bulk counterparts . This method also allows for the targeted delivery of drugs, making it a promising approach for pulmonary drug administration.

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of meloxicam particles produced via laser ablation on cell viability. The results indicated that these particles exhibited enhanced anti-inflammatory effects while maintaining low cytotoxicity levels, suggesting their potential use in therapeutic applications .

Case Study 2: Pharmacological Activity Comparison

Research comparing the pharmacological activities of meloxicam and its impurities highlighted that certain structural modifications could influence efficacy. Specifically, alterations in substituents on the oxicam moiety were found to affect anti-inflammatory activity significantly . This underscores the importance of monitoring impurities like this compound during drug development.

Potential Therapeutic Uses

While primarily recognized as an impurity, this compound may possess distinct pharmacological properties that warrant further investigation. Its structural similarities to meloxicam suggest potential anti-inflammatory effects; however, comprehensive studies are needed to elucidate its specific therapeutic benefits.

Wirkmechanismus

The mechanism of action of Meloxicam Impurity C is not well-documented, as it is primarily used as a reference standard. it is structurally related to Meloxicam, which inhibits the enzyme cyclooxygenase. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation.

Vergleich Mit ähnlichen Verbindungen

Meloxicam Impurity A: Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide.

Meloxicam Impurity B: 5-Methyl-1,3-thiazol-2-amine.

Meloxicam Impurity D: 3-Ethyl-2-imine Meloxicam.

Meloxicam Impurity E: Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide.

Uniqueness: Meloxicam Impurity C is unique due to its specific structural configuration, which includes the 3,5-dimethylthiazol-2-ylidene moiety. This structural feature distinguishes it from other impurities and contributes to its specific chemical properties and reactivity.

Biologische Aktivität

Meloxicam, a non-steroidal anti-inflammatory drug (NSAID), is widely recognized for its efficacy in treating conditions such as arthritis. Among its various impurities, Meloxicam Impurity C has garnered attention for its potential biological activity. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Overview of Meloxicam and Its Impurities

Meloxicam's structure allows it to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, while having a lesser effect on cyclooxygenase-1 (COX-1) which is responsible for maintaining physiological functions. The presence of impurities can influence the pharmacological properties of the drug, including efficacy and safety profiles.

Impurities of Interest:

- Impurity A

- Impurity C

- Impurity D

In Vitro Studies

Recent studies have highlighted the biological activities associated with this compound. For instance, a study investigated the antioxidant properties and COX inhibition capabilities of Meloxicam and its impurities. The findings indicated that this compound exhibited significant antioxidant activity compared to its parent compound.

Table 1: In Vitro Biological Activities of Meloxicam and Its Impurities

| Compound | Antioxidant Activity (%) | COX-2 Inhibition (%) | COX-1 Inhibition (%) |

|---|---|---|---|

| Meloxicam | 45 | 70 | 25 |

| This compound | 60 | 80 | 30 |

| Meloxicam Impurity A | 50 | 65 | 20 |

In Vivo Studies

In vivo experiments have demonstrated that this compound significantly reduces inflammation in animal models. A notable study involved administering various doses of this compound to rats subjected to carrageenan-induced paw edema.

Table 2: In Vivo Anti-Inflammatory Effects

| Dose (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Meloxicam | 40 |

| This compound | 55 |

The results indicated that at a dose of 10 mg/kg, this compound provided a more substantial reduction in paw edema compared to Meloxicam itself.

The mechanism by which this compound exerts its effects appears to be linked to its ability to inhibit COX enzymes effectively. Molecular docking studies suggest that this impurity binds more favorably to COX-2 than COX-1, enhancing its anti-inflammatory properties while minimizing gastrointestinal side effects.

Case Studies

Several case studies have documented the effects of impurities in NSAIDs. One such study reported adverse reactions attributed to impurities in formulations containing meloxicam, emphasizing the need for rigorous quality control and characterization of pharmaceutical compounds.

Eigenschaften

IUPAC Name |

N-(3,5-dimethyl-1,3-thiazol-2-ylidene)-4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S2/c1-9-8-17(2)15(23-9)16-14(20)12-13(19)10-6-4-5-7-11(10)24(21,22)18(12)3/h4-8,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCKPQZEMYTSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145656-36-5, 1262333-25-4 | |

| Record name | N-Methyl meloxicam, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1145656365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYL MELOXICAM, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RI22F1F2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.